Structural Distinction from Unsubstituted Parent Piperidine (CAS 1249407-63-3): N-Ethyl Oxobutanoate Substitution Confers Different Physicochemical and Reactivity Profile
The target compound (CAS 1421483-88-6) bears an N-ethyl 4-oxobutanoate group, whereas its closest unsubstituted analog, 4-(((4-methoxyphenyl)thio)methyl)piperidine (CAS 1249407-63-3), carries a free secondary amine at the piperidine nitrogen . This N-substitution increases the molecular weight from 237.36 to 365.49 g/mol and introduces an additional hydrogen-bond acceptor (the ester carbonyl) and a hydrolyzable ester functionality . The ethyl oxobutanoate group is a recognized prodrug element in CNS drug design; its hydrolysis to the corresponding carboxylic acid can alter blood-brain barrier penetration and systemic exposure [1]. The free amine analog lacks this capability and exhibits different protonation states at physiological pH, which directly impacts target engagement.
| Evidence Dimension | Molecular weight and N-substituent identity |
|---|---|
| Target Compound Data | MW = 365.49 g/mol; N-substituent = ethyl 4-oxobutanoate (ester); contains ester carbonyl H-bond acceptor |
| Comparator Or Baseline | 4-(((4-Methoxyphenyl)thio)methyl)piperidine (CAS 1249407-63-3): MW = 237.36 g/mol; N-substituent = H (free secondary amine) |
| Quantified Difference | ΔMW = 128.13 g/mol; functional group difference: ester-amide vs. secondary amine |
| Conditions | Structural comparison based on vendor technical datasheets and PubChem records |
Why This Matters
The ester functionality enables prodrug strategies and alters hydrogen-bonding capacity relative to the free amine, directly influencing both formulation options and biological target interaction profiles.
- [1] Rautio J, et al. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 2008, 7, 255–270. (General reference on ester prodrug strategy in CNS drug design). View Source
